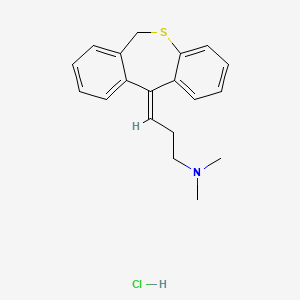
Dosulepin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its anxiolytic properties and is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand . Dosulepin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has additional properties such as antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .
Métodos De Preparación
The synthesis of dosulepin hydrochloride involves several steps, including the formation of the dibenzo[b,e]thiepin ring system. One common method involves the reaction of 3-chloropropylamine with 11-chlorodibenzo[b,e]thiepin to form the intermediate, which is then subjected to N-methylation to yield dosulepin. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and validation .
Análisis De Reacciones Químicas
Dosulepin hydrochloride undergoes various chemical reactions, including:
Oxidation: Dosulepin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dosulepin to its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Aplicaciones Científicas De Investigación
Dosulepin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of depression and anxiety disorders. .
Industry: Employed in the pharmaceutical industry for the development of antidepressant formulations.
Mecanismo De Acción
Dosulepin hydrochloride exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the availability of these neurotransmitters in the central nervous system. It also has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall pharmacological profile . The molecular targets include serotonin and norepinephrine transporters, as well as various receptors such as histamine H1, adrenergic, and muscarinic receptors .
Comparación Con Compuestos Similares
Dosulepin hydrochloride is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. it is unique in its combination of serotonin-norepinephrine reuptake inhibition and additional receptor-blocking properties. This makes it particularly effective for patients who do not respond to other antidepressants . Similar compounds include:
Amitriptyline: Another TCA with similar efficacy but different side effect profile.
Doxepin: Known for its strong antihistamine properties.
Clomipramine: Primarily used for obsessive-compulsive disorder.
This compound’s unique pharmacological profile and broad range of applications make it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
25627-39-8 |
|---|---|
Fórmula molecular |
C19H22ClNS |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |
Clave InChI |
XUPZAARQDNSRJB-CULRIWENSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
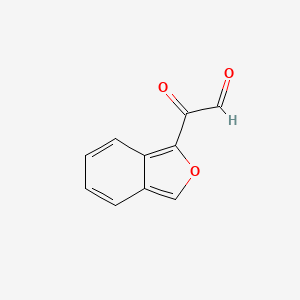
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)

![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

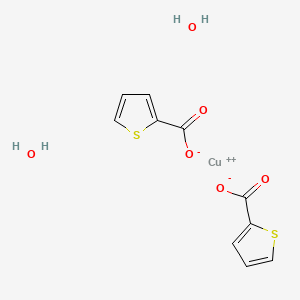
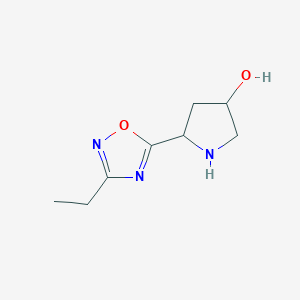

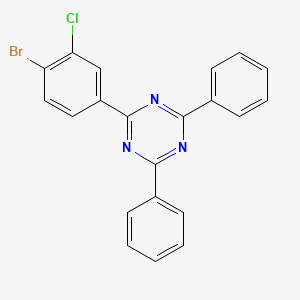



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
